![molecular formula C10H15BrN2O2 B13737517 2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)
2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a heterocyclic compound characterized by its unique structure, which includes a bromobutyl side chain and a hexahydro-pyrroloimidazolidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione typically involves the reaction of hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione with 1,4-dibromobutane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazolidine ring.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an N-oxide derivative.
科学研究应用
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the imidazolidine ring can interact with various binding sites, modulating the activity of the target molecules.
相似化合物的比较
Similar Compounds
2-(4-Chlorobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Similar in structure but with a chlorine atom instead of bromine.
2-(4-Methylbutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Contains a methyl group instead of a halogen.
2-(4-Hydroxybutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Features a hydroxyl group, making it more hydrophilic.
Uniqueness
The presence of the bromobutyl group in 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom is a good leaving group, facilitating various substitution reactions, and its size and electronegativity can influence the compound’s interaction with biological targets.
属性
分子式 |
C10H15BrN2O2 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC 名称 |
2-(4-bromobutyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-5-1-2-6-13-9(14)8-4-3-7-12(8)10(13)15/h8H,1-7H2 |
InChI 键 |
KMAXFRRFMGSHNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



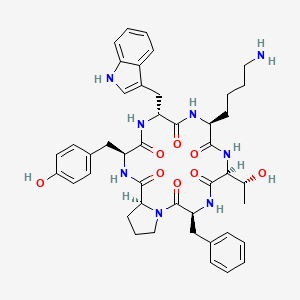
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
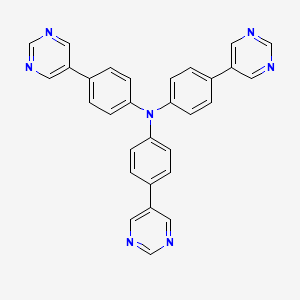
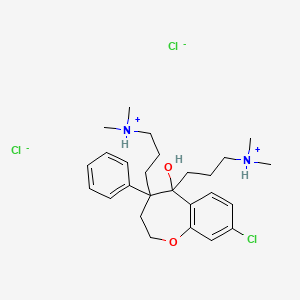
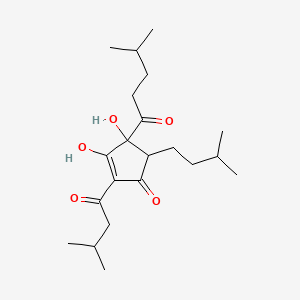
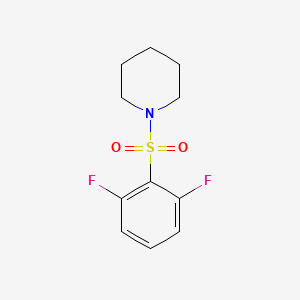
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
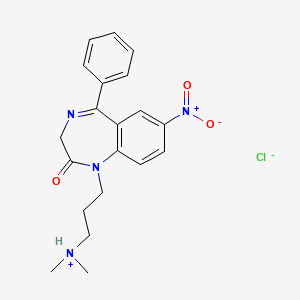
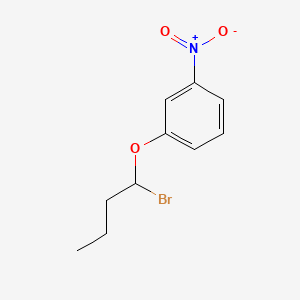
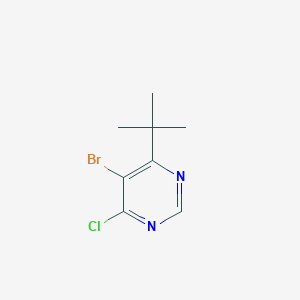
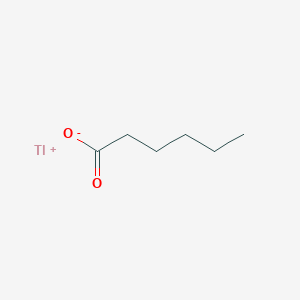
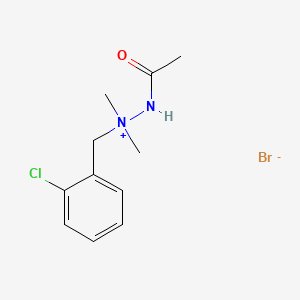
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
